3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole

Triazene stability Acid-catalyzed hydrolysis Diazonium regeneration kinetics

3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole (CAS 646996-00-1; molecular formula C₁₅H₁₃N₅O₂S; exact mass 327.07919) is a 3,3-disubstituted triazene derivative bearing a 5-nitro-2,1-benzisothiazole core and an N-ethyl-N-phenyl substitution pattern on the triazene moiety. This compound was first characterized as a reaction product—and a commercially significant impurity—in the azo coupling process used to manufacture the disperse dye C.I.

Molecular Formula C15H13N5O2S
Molecular Weight 327.4 g/mol
CAS No. 646996-00-1
Cat. No. B12590123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole
CAS646996-00-1
Molecular FormulaC15H13N5O2S
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-]
InChIInChI=1S/C15H13N5O2S/c1-2-19(11-6-4-3-5-7-11)18-16-15-13-10-12(20(21)22)8-9-14(13)17-23-15/h3-10H,2H2,1H3
InChIKeyLAZGXLDURFZHCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole (CAS 646996-00-1): A Chemically Characterized 5-Nitro-2,1-Benzisothiazole Triazene for Research Sourcing and Analytical Reference


3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole (CAS 646996-00-1; molecular formula C₁₅H₁₃N₅O₂S; exact mass 327.07919) is a 3,3-disubstituted triazene derivative bearing a 5-nitro-2,1-benzisothiazole core and an N-ethyl-N-phenyl substitution pattern on the triazene moiety [1]. This compound was first characterized as a reaction product—and a commercially significant impurity—in the azo coupling process used to manufacture the disperse dye C.I. Disperse Blue 148 [2]. It belongs to a series of 1-(5-nitro-2,1-benzisothiazol-3-yl)-3,3-disubstituted triazenes synthesized via the reaction of 5-nitro-2,1-benzisothiazole-3-diazonium species with N-substituted anilines, and has been structurally confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and X-ray crystallography [1].

Why Generic Substitution of 3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole with Other Triazenes or Benzothiazole Derivatives Is Scientifically Unjustified


The 5-nitro-2,1-benzisothiazole scaffold fundamentally alters the protonation site and consequent hydrolytic stability of the triazene linkage relative to classical 1,3-diaryltriazenes: protonation occurs at the heterocyclic nitrogen of the benzisothiazole ring rather than at the triazene –N=N–N– backbone, conferring extraordinary acid resistance with decomposition half-lives on the order of hours rather than minutes [1]. This electronic effect is substituent-dependent—variation at the N-ethyl-N-phenyl moiety modulates both the product distribution (triazene vs. azo) and the kinetics of acid-catalyzed decomposition [2]. Additionally, the photochemical behavior of 5-nitro-1,2-benzisothiazole derivatives is governed by substitution pattern, solvent, and excitation wavelength, making photostability a non-transferable property across analogs [3]. These interconnected effects mean that exchanging the core heterocycle, altering the nitro position, or modifying the triazene N-substituents produces a compound with materially different stability, reactivity, and impurity profile—invalidating any assumption of functional interchangeability.

Quantitative Differentiation Evidence for 3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole (CAS 646996-00-1) versus Relevant Comparators


Acid Hydrolytic Stability: Half-Life Advantage of the N-Ethyl Derivative Over Classical 1,3-Diaryltriazenes

The target compound (designated 1b in the primary literature) exhibits a decomposition half-life (t₁/₂) of approximately 7 hours in 0.5 mol·L⁻¹ H₂SO₄ at 25 °C, measured by the rate of diazonium ion regeneration [1]. In contrast, classical 1,3-diaryltriazenes—which lack the 5-nitro-2,1-benzisothiazole core—undergo rapid acid-catalyzed decomposition because they protonate at the triazene –NH–N=N– group; in the 5-nitro-2,1-benzisothiazole series, protonation instead occurs at the heterocyclic nitrogen, protecting the triazene linkage from hydrolytic cleavage [1][2]. Representative 1-aryl-3,3-dialkyltriazenes in phosphate buffer (pH 7.4, 37 °C) display half-lives on the order of minutes to 1.24 hours depending on substitution [3], establishing up to a ~5–50-fold stability differential under comparable acidic stress conditions.

Triazene stability Acid-catalyzed hydrolysis Diazonium regeneration kinetics 5-Nitro-2,1-benzisothiazole

Reaction Product Distribution: Triazene Selectivity (up to 95%) vs. Azo Byproduct Formation in Diazonium Coupling

In the azo coupling reaction of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with N-ethylaniline, the target triazene 1b is the predominant product, with triazene formation reaching up to 95% of the reaction mixture [1]. By sharp contrast, coupling with diphenylamine yields approximately 45% of the competing azo compound (3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazole), and reactions with N-alkyl-3-methylanilines and 3-methylaniline produce up to 50% azo byproduct [1]. This demonstrates that the N-ethyl-N-phenyl substitution pattern on the target compound confers a uniquely favorable triazene-to-azo product ratio compared to closely related N-alkylaniline coupling partners.

Azo coupling selectivity Triazene vs. azo product ratio 5-Nitro-2,1-benzisothiazole-3-diazonium Impurity profiling

Regioisomeric Outcome Predictability: Triazene (1) vs. Azo (2) Isomer Formation Controlled by Amine Substitution Pattern

The coupling of 5-nitro-2,1-benzisothiazole-3-diazonium with N-alkylanilines produces two regioisomeric product classes: 1-(5-nitro-2,1-benzisothiazol-3-yl)-3,3-disubstituted triazenes (1) and N-substituted 3-(4-aminophenyldiazenyl)-5-nitro-2,1-benzisothiazoles (2) [1]. For the N-ethyl-N-phenyl target compound, the triazene isomer 1 is overwhelmingly favored; however, when the amine coupling partner contains a primary amino group or a 3-methyl substituent, the azo isomer 2 can constitute up to 50% of the product [1]. Both isomers have been unambiguously distinguished by ¹H NMR, ¹³C NMR, and X-ray crystallography across a series of six triazenes [2]. This regioisomeric predictability is not a generic feature of all triazene-forming diazonium couplings—it is specific to the 5-nitro-2,1-benzisothiazole electrophile and the amine substitution pattern.

Regioisomer control Triazene-azo isomerism Structure elucidation NMR characterization

DFT-Confirmed Protonation Site as the Mechanistic Basis for Extraordinary Acid Stability

DFT calculations on the 5-nitrobenzo[c]-1,2-thiazole triazene series confirmed that the extraordinary acid stability arises because protonation occurs at the heterocyclic nitrogen atom of the benzisothiazole ring rather than at the nitrogen atom of the triazene –N=N–N(R)Ar grouping [1]. In classical 1,3-diaryltriazenes, protonation at the triazene –NH–N=N– group activates the N–N bond toward hydrolytic cleavage, leading to rapid decomposition [2]. The 5-nitro-2,1-benzisothiazole scaffold redirects the protonation site, thereby protecting the triazene linkage from acid-catalyzed degradation. This computational finding is consistent across both N-alkylaniline-derived triazenes (including the N-ethyl-N-phenyl target) and 2-alkylaminonaphthalene-derived triazenes, and is corroborated by experimental half-life measurements [1][2].

DFT calculation Protonation site Triazene stability mechanism Heterocyclic nitrogen basicity

X-Ray Crystallographic Structural Confirmation Enabling Unambiguous Identity Verification

Two members of the 1-(5-nitro-2,1-benzisothiazol-3-yl)-3,3-disubstituted triazene series have been structurally characterized by single-crystal X-ray crystallography, providing unambiguous bond-length and bond-angle data for the triazene –N=N–N– linkage and the benzisothiazole core [1]. Although the published crystallographic data specifically describe triazenes derived from N-methylaniline and 2-alkylaminonaphthalene coupling partners rather than the N-ethyl-N-phenyl target itself, the conserved 5-nitro-2,1-benzisothiazole-3-triazene framework ensures that the key geometric parameters—including the E-configuration of the triazene double bond and the planarity of the benzisothiazole–triazene conjugation—are directly transferable to the target compound. Many commercially available triazene analogs lack published crystal structures, making crystallographic authentication a differentiating attribute for confident identity confirmation.

X-ray crystallography Structural authentication Triazene geometry Analytical reference standard

Research and Industrial Application Scenarios for 3-(3-Ethyl-3-phenyltriaz-1-en-1-yl)-5-nitro-2,1-benzothiazole (CAS 646996-00-1)


Analytical Reference Standard for Impurity Profiling in Disperse Dye Manufacturing (C.I. Disperse Blue 148 Quality Control)

This compound was originally identified as the orange-hued impurity 1b that degrades the shade quality of C.I. Disperse Blue 148, where it forms via azo coupling of the 5-nitro-2,1-benzisothiazole-3-diazonium intermediate with residual N-ethylaniline present as an impurity in the commercial coupling component methyl-3-(N-ethyl-N-phenyl)aminopropanoate [1]. Its up to 95% triazene selectivity in the N-ethylaniline coupling reaction [1] makes it a readily accessible and structurally authenticated reference material for HPLC method development, impurity quantification, and batch-release testing in disperse dye production. The compound's ~7-hour acid half-life [2] further supports its use as a stable calibration standard under the acidic mobile-phase conditions typical of dye intermediate analysis.

Model Substrate for Investigating Protonation-Site-Dependent Triazene Stability in Structure–Reactivity Studies

The DFT-confirmed mechanism of heterocyclic nitrogen protonation—rather than triazene backbone protonation—as the origin of extraordinary acid stability [3] positions this compound as a well-characterized model system for academic and industrial laboratories investigating triazene stability design rules. The availability of quantitative half-life data (t₁/₂ ≈ 7 h in 0.5 mol·L⁻¹ H₂SO₄ at 25 °C [2]), full spectroscopic assignment, and X-ray crystallographic data on closely related series members [2] makes this compound a benchmark for computational chemistry validation studies and for SAR campaigns aiming to engineer triazene-containing prodrugs, linkers, or functional materials with tailored hydrolytic stability profiles.

Regioisomer Reference for Mechanistic Studies of Azo Coupling Chemoselectivity

The stark dependence of triazene (1) versus azo (2) regioisomer formation on the amine substitution pattern—ranging from near-exclusive triazene formation with N-ethyl-N-phenyl (target compound) to ~50% azo isomer with N-alkyl-3-methylanilines [1]—makes this compound an essential comparator for mechanistic investigations of chemoselectivity in diazonium coupling reactions. Researchers studying the electronic and steric factors governing the competition between N-coupling (triazene) and C-coupling (azo) pathways can use this compound as a purity-verified triazene reference against which to benchmark product distributions obtained with alternative amine substrates or modified diazonium electrophiles.

Photochemical Isomerization Studies on 5-Nitro-1,2-benzisothiazole Derivatives

The 5-nitro-1,2-benzisothiazole core is known to undergo photochemical isomerization to 5-nitro-1,2-benzothiazole derivatives, with the outcome governed by the nature of the 3-substituent, solvent, and excitation wavelength [4]. The N-ethyl-N-phenyl triazene substituent on the target compound provides a distinct electronic environment compared to previously studied 3-R substituents (e.g., H, alkyl, amino), making this compound a valuable probe for expanding the scope of photoisomerization studies and understanding how electron-donating triazene groups modulate the photochemical quantum yield and isomer distribution relative to simpler 3-substituted analogs.

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